molecular formula C9H17NO B12932827 1-Propylpiperidine-4-carbaldehyde CAS No. 561054-29-3

1-Propylpiperidine-4-carbaldehyde

Cat. No.: B12932827
CAS No.: 561054-29-3
M. Wt: 155.24 g/mol
InChI Key: CUYURYIKCMICAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpiperidine-4-carbaldehyde is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an aldehyde group at the fourth carbon atom. It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-propylpiperidine-4-methanol using oxidizing agents such as sodium periodate and sodium bromide . The reaction is typically carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions. This method allows for better control over reaction conditions, leading to higher efficiency and scalability . The use of catalysts and optimized reaction parameters further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Propylpiperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group can form covalent bonds with biological targets, leading to the modulation of enzyme activity or receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

    1-Benzylpiperidine-4-carbaldehyde: Similar in structure but with a benzyl group instead of a propyl group.

    1-Methylpiperidine-4-carbaldehyde: Contains a methyl group instead of a propyl group.

    1-Isopropylpiperidine-4-carbaldehyde: Features an isopropyl group instead of a propyl group.

Uniqueness: 1-Propylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various synthetic and medicinal applications .

Properties

CAS No.

561054-29-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propylpiperidine-4-carbaldehyde

InChI

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h8-9H,2-7H2,1H3

InChI Key

CUYURYIKCMICAW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.